2-(2-Hydroxycyclopropyl)acetic acid
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Overview
Description
2-(2-Hydroxycyclopropyl)acetic acid is an organic compound characterized by a cyclopropyl ring substituted with a hydroxyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclopropyl)acetic acid typically involves the formation of the cyclopropyl ring followed by the introduction of the hydroxyl and acetic acid groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane can then be hydroxylated using an oxidizing agent like osmium tetroxide or potassium permanganate. Finally, the acetic acid group can be introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxycyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of 2-(2-Oxocyclopropyl)acetic acid
Reduction: Formation of 2-(2-Hydroxycyclopropyl)ethanol
Substitution: Formation of 2-(2-Chlorocyclopropyl)acetic acid.
Scientific Research Applications
2-(2-Hydroxycyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclopropyl)acetic acid
- Cyclopropylacetic acid
- 2-Hydroxycyclopropane-1-carboxylic acid
Uniqueness
2-(2-Hydroxycyclopropyl)acetic acid is unique due to the specific positioning of the hydroxyl group on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-(2-hydroxycyclopropyl)acetic acid |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(4)2-5(7)8/h3-4,6H,1-2H2,(H,7,8) |
InChI Key |
DABNGJMDOVAEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1O)CC(=O)O |
Origin of Product |
United States |
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